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Introduction and Executive Summary

The serotonin transporter (SERT) plays a fundamental role in neurotransmitter homeostasis through
sodium- and chloride-dependent recycling of serotonin from the synaptic cleft into presynaptic neurons. As a
primary target for selective serotonin reuptake inhibitors (SSRIs) used to treat major depression and
anxiety disorders, SERT represents one of the most extensively studied solute carrier proteins in
neuroscience and neuropharmacology. Ibogaine, a naturally occurring psychoactive indole alkaloid derived
from the West African shrub Tabernanthe iboga, has attracted significant scientific interest due to its unique
anti-addictive properties and atypical mechanism of SERT inhibition. Unlike conventional SSRIs that
competitively block substrate binding, ibogaine exhibits a non-competitive inhibition profile while
paradoxically displaying competitive binding toward SSRIs, suggesting a complex interaction with SERT's

transport cycle [1] [2].

Recent structural biology breakthroughs, particularly cryo-electron microscopy (cryo-EM) studies, have
illuminated the molecular details of ibogaine's interaction with SERT. This technical review synthesizes
current structural, biochemical, and biophysical evidence to present a comprehensive mechanism of ibogaine
binding to SERT. We examine how ibogaine stabilizes inward-open conformations of SERT, detail the

specific transmembrane helix rearrangements involved, and explore the implications of this unique
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binding mechanism for future transporter pharmacology and therapeutic development. The distinctive
pharmacochaperone activity of ibogaine and its metabolites further expands their potential therapeutic
applications beyond addiction treatment to include correction of folding-deficient transporter mutants

associated with various neurological disorders [3] [4].

Structural Basis of SERT Inhibition by Ibogaine

Cryo-EM Structures of SERT-lbogaine Complexes

Groundbreaking cryo-EM studies have successfully captured SERT-ibogaine complexes in multiple
conformational states, providing unprecedented insight into the transport cycle and inhibition mechanism.
These structures reveal that ibegaine binds to the central binding site of SERT, the same site recognized by
serotonin and SSRIs, yet produces strikingly different conformational outcomes. The key breakthrough was
the determination of structures in three distinct states: outward-open, occluded, and inward-open
conformations, all stabilized by ibogaine binding [5] [2]. These structural snapshots represent crucial

intermediates in the SERT transport cycle that had previously been difficult to capture.

To facilitate structural studies, researchers employed several specialized SERT constructs and stabilization
strategies. The ts2-active SERT variant maintains wild-type-like transport properties while exhibiting
enhanced stability, whereas the ts2-inactive SERT mutant is locked in the outward-open conformation
through strategic point mutations. Additionally, a C7x variant devoid of reactive cysteines was utilized for
certain biochemical assays, and N- and C-terminally truncated constructs (AN72,C13) improved complex
homogeneity for cryo-EM analysis. These engineered variants were essential for resolving distinct

conformational states of the SERT-ibogaine complex [6].

Conformational Transitions and Helical Rearrangements

The transition between conformational states involves specific and coordinated movements of
transmembrane helices (TMs) that redefine the permeation pathway. In the outward-open to occluded
transition, closure of the extracellular gate primarily involves movements of TMs 1b and 6a, which shift to

seal the central binding site from the extracellular space. More remarkably, the transition to the inward-open
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conformation requires opening of the intracellular gate through a hinge-like movement of TM1a and partial
unwinding of the secondary structure of TMS5. These coordinated rearrangements create a continuous
permeation pathway that enables substrate and ion diffusion to the cytoplasm while maintaining ibogaine

bound in the central site [1] [2].

Table 1: Conformational States of SERT-Ibogaine Complexes

Conformational PDB/EMDB Resolution
. Key Structural Features

State Accession Codes (A)

Outward-Open 6DZY / EMDB- 4.1 Extracellular vestibule accessible, ibogaine
8942 in central site, TM1b/TM6a positioned

outward

Occluded 6DzZV /| EMDB- 4.2 Central binding site completely sealed,
8940 extracellular and intracellular gates closed

Inward-Open 6DZZ | EMDB- 3.6 Intracellular vestibule open, TM1a hinged
8943 outward, TM5 partially unwound,

cytoplasmic pathway patent

The following diagram illustrates the conformational transitions of SERT during ibogaine binding,

highlighting the key structural changes in transmembrane helices:

Return transition
K+ binding dependent

Outward-Open State TM1b/TM6a movement
Extracellular gate closure

[Extracellular gate operJ TM1a hinge movement
Occluded State TMD5 partial unwinding
Ibogaine Binding Both gates closed >
(Central Site)

Inward-Open State
Intracellular gate open

Click to download full resolution via product page

> SERT conformational transitions induced by ibogaine binding show extracellular gate closure via

TM1b/6a movements and intracellular gate opening via TM1a hinge movement and TM5 unwinding.
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Quantitative Binding Data and Functional
Characterization

Binding Affinity Measurements

The interaction between ibogaine and SERT demonstrates complex binding characteristics that vary
significantly with experimental conditions and conformational states. Saturation binding experiments of
[2H]ibogaine to ts2-active SERT in NaCl solution revealed a Kd of 400 + 100 nM in the absence of antibody
fragments and 500 + 200 nM when complexed with 15B8 Fab, indicating minimal perturbation of binding
by Fab interaction [6]. Notably, ibogaine binding exhibits significant ion dependence, with tighter binding
observed in KCI (Kd of 130 + 30 nM) or N-methyl-d-glucamine hydrochloride (NMDG-CI; Kd of 140 + 20
nM) compared to NaCl conditions. This ion dependence suggests that the conformational equilibrium of

SERT and ibogaine's binding affinity are influenced by the specific ions present in the experimental buffer

[6].

The binding affinity of ibogaine also varies considerably between different conformational states of SERT.
While ibegaine binds with relatively high affinity (Kd » 500 nM) to the inward-open conformation, it
exhibits approximately 10-fold weaker binding (Kd ~ 5-8 pyM) to SERT variants locked in the outward-
open conformation, as demonstrated through direct [*H]ibogaine binding experiments and [3*H]paroxetine
competition assays (Ki = 3 + 0.4 pM) with the ts2-active 15B8 Fab/8B6 scFv complex [6]. This preferential

binding to the inward-open state underlies ibogaine's unique mechanism of non-competitive inhibition.

Functional Inhibition Data

Functional characterization of ibogaine's inhibition of serotonin transport reveals its non-competitive
nature. Uptake inhibition experiments demonstrated an ICso of 5 + 1 pM for ibogaine against both ts2-
active and AN72,C13 SERT variants [6]. Steady-state transport kinetics in the presence of 5 pM ibogaine
showed an approximately 50% reduction in Vmax without significant change in the Km for serotonin,
consistent with a non-competitive inhibition mechanism where ibogaine reduces the maximum transport rate

without affecting substrate binding affinity [6] [2].

Table 2: Quantitative Binding and Inhibition Parameters for Ibogaine with SERT
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Experimental

Parameter Value o Significance

Conditions
Kd (Inward- 400 = 100 ts2-active SERT, NaCl  High-affinity binding to physiologically
Open) nM relevant state
Kd (KCI) 130 £ 30 nM  ts2-active SERT, KCI Enhanced affinity in potassium-based

buffers

Kd (Outward- 5-8 uM ts2-inactive SERT, 10-fold weaker binding to outward-facing
Open) NacCl state
ICs0 (Uptake) 5+£1uM ts2-active SERT Functional inhibition concentration
Vmax Reduction ~50% 5 uM ibogaine Non-competitive inhibition pattern
Serotonin Km Unchanged 5 uM ibogaine No effect on substrate binding affinity

Comparative studies with ibogaine's primary metabolite, noribogaine, reveal even more potent effects on
SERT function. Noribogaine exhibits a left shift in inhibition potency in the presence of increasing
serotonin concentrations (ICso(0.1): 5.68 pM; ICso(10): 1.89 pM), suggesting enhanced binding to
transporter conformations populated during the transport cycle [3]. This distinctive pattern differs markedly
from typical competitive inhibitors like cocaine, which show reduced potency (right shift) with increasing
substrate concentrations, and highlights the unique interaction of ibegaine analogues with SERT's

conformational landscape.

Experimental Methodologies and Protocols

Cryo-EM Sample Preparation and Data Collection

The structural characterization of SERT-ibogaine complexes required innovative sample preparation
approaches to overcome challenges associated with studying small membrane proteins by single-particle
cryo-EM. Researchers employed antibody fragment augmentation by complexing SERT with 15B8 Fab

and/or 8B6 scFv fragments to increase molecular mass and add distinctive structural features that facilitate
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particle alignment and reconstruction [6]. This approach was validated through a control reconstruction of
ts2-inactive 15B8 Fab/8B6 scFv complex with paroxetine, which yielded a cryo-EM map sufficiently

detailed to unambiguously fit the X-ray structure of the outward-open paroxetine complex [6].

Detailed cryo-EM data collection parameters for the key SERT-ibogaine structures include:

¢ Grid Preparation: SERT-ibogaine complexes applied to Quantifoil grids, blotted, and plunge-frozen
in liquid ethane

¢ Microscopy Conditions: 300 kV accelerating voltage, nominal magnification of 47,893-60,753x,
pixel size of 0.823-1.044 A

e Dose Parameters: Electron exposure of 48-60 e~/A2, defocus range of -0.7 to -2.8 ym

¢ Image Processing: Motion correction, CTF estimation, particle picking (initial particle images:
592,117-2,615,403), 2D classification, and heterogeneous refinement

e Reconstruction: Final particle sets of 153,986-724,394 particles, resolution of 3.6-4.2 A based on
gold-standard FSC 0.143 criterion [6]

The experimental workflow for structural studies of SERT-ibogaine interactions encompasses multiple

biochemical and biophysical techniques, as illustrated below:
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> Experimental workflow for SERT-ibogaine structural studies shows parallel approaches of functional

assays and cryo-EM analysis converging on mechanistic models.

Biochemical and Biophysical Assays

Multiple complementary approaches were employed to characterize ibegaine binding and inhibition

mechanisms:

e Radioligand Binding Assays: Saturation binding with [3H]ibogaine (0.5-5000 nM range) performed
on SERT-containing membranes in various ionic conditions (NaCl, KCl, NMDG-CI). Competition
binding experiments using [3H]citalopram or [3H]paroxetine as radioligands to assess displacement by

ibogaine and analogues [6] [3].
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¢ Serotonin Uptake Inhibition: Functional transport assays measuring accumulation of [3H]5-HT (0.1-
10 pM range) in HEK293 cells expressing SERT variants, with inhibition curves generated for

ibogaine (0.1-1000 pM) under various preincubation conditions [6] [3].

¢ Electrophysiological Recordings: Whole-cell voltage-clamp measurements to assess ibogaine-
induced currents and pre-steady-state charge movements, providing insight into conformational

dynamics and voltage dependence of ibogaine interaction [6] [2].

e Cysteine Accessibility Mapping: Utilizing Ser277Cys mutant in the intracellular portion of TM5 to
probe solvent accessibility changes using methanethiosulfonate reagents, demonstrating increased
cytoplasmic pathway accessibility in ibogaine-bound states, particularly in KCl versus NaCl

conditions [6].
Therapeutic Implications and Research Applications

Non-competitive Inhibition Mechanism

The non-competitive inhibition profile of ibogaine distinguishes it from conventional SSRIs and represents
a potentially valuable therapeutic mechanism. Unlike competitive inhibitors that bind preferentially to the
outward-open conformation and directly block substrate binding, ibogaine appears to stabilize inward-
facing conformations of SERT, effectively trapping the transporter in a state that is incompatible with the
complete transport cycle [2] [4]. This mechanism is consistent with observations that ibogaine reduces the
maximum transport rate (Vmax) without significantly altering the substrate affinity (Km), classic hallmarks

of non-competitive inhibition.

This unique mechanism may underlie ibogaine's reported rapid-onset antidepressant effects and its
efficacy in treating addictive behaviors, potentially offering advantages over conventional SSRIs which
typically require weeks to manifest therapeutic effects. The stabilization of alternative conformational states
may induce distinct downstream signaling consequences or neuroadaptive responses that contribute to
ibogaine's unique pharmacological profile [4]. Furthermore, the metabolite noribogaine exhibits even
higher affinity for SERT and may contribute significantly to the long-lasting effects observed following

ibogaine administration, particularly given its extended half-life in vivo [3] [4].
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Pharmacochaperone Potential

Recent research has revealed that ibogaine and its analogues exhibit pharmacochaperone activity - the
ability to promote proper folding and trafficking of misfolded transporter proteins. This phenomenon has
been demonstrated for both SERT and the dopamine transporter (DAT), where ibogaine and noribegaine can
rescue folding-deficient mutants associated with neurological disorders [3] [4]. The underlying mechanism
appears to involve preferential binding to and stabilization of inward-facing conformations, which may serve

as folding templates during transporter biogenesis.

The pharmacochaperone activity of ibogaine analogues represents a promising therapeutic approach for
conditions caused by folding-deficient transporter mutants, such as dopamine transporter deficiency
syndrome (DTDS) and potentially other neurotransmitter transporter disorders. This application is
particularly compelling because pharmacochaperones can restore functional transporter expression at
concentrations that cause only modest transport inhibition, potentially offering a favorable therapeutic
window [3]. The uncompetitive inhibition mechanism of certain ibogaine analogues may be especially
suited for pharmacochaperone applications, as their state-dependent binding could preferentially target

misfolded intermediates during transporter processing.

Table 3: Comparative Mechanisms of SERT Inhibitors

. Representative Preferential L Therapeutic
Inhibitor Class . Inhibition Mode .
Compounds Conformation Applications
Competitive Paroxetine, Outward-Open Competitive Depression, Anxiety
Citalopram, (SSRIs)
Cocaine
Non- Ibogaine Inward-Open Non-competitive Investigational for
competitive addiction
Uncompetitive ECSI#6 K+-bound Uncompetitive Potential
Inward-Open pharmacochaperone
Partial Amphetamine Multiple states Atypical/Allosteric  Investigational for
Substrate analogues addiction
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Conclusion and Future Research Directions

The structural and mechanistic characterization of ibogaine's interaction with SERT represents a significant
advancement in understanding neurotransmitter transporter pharmacology. The cryo-EM structures of SERT-
ibogaine complexes in multiple conformational states have provided unprecedented insight into the
molecular mechanics of the transport cycle and revealed how iboegaine stabilizes inward-open conformations
to achieve its non-competitive inhibition profile. These findings not only elucidate ibogaine's unique
mechanism of action but also provide a structural framework for understanding the conformational

dynamics of eukaryotic neurotransmitter sodium symporters more broadly.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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